molecular formula C15H18N2O2 B2412401 4-[(4-methylmorpholin-2-yl)methoxy]quinoline CAS No. 2379946-16-2

4-[(4-methylmorpholin-2-yl)methoxy]quinoline

Cat. No.: B2412401
CAS No.: 2379946-16-2
M. Wt: 258.321
InChI Key: KCLRAUWJVKNHDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-methylmorpholin-2-yl)methoxy]quinoline is an organic compound that features a morpholine ring substituted with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methylmorpholin-2-yl)methoxy]quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the quinoline derivative and the morpholine ring.

    Coupling Reaction: The quinoline derivative is coupled with a suitable morpholine precursor under specific reaction conditions. This often involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

    Cyclization: The intermediate product undergoes cyclization to form the final compound. This step may require the use of catalysts or specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(4-methylmorpholin-2-yl)methoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for substitution include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

4-[(4-methylmorpholin-2-yl)methoxy]quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(4-methylmorpholin-2-yl)methoxy]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(quinolin-4-yloxymethyl)piperidine
  • 4-Methyl-2-(quinolin-4-yloxymethyl)pyrrolidine
  • 4-Methyl-2-(quinolin-4-yloxymethyl)thiazolidine

Uniqueness

4-[(4-methylmorpholin-2-yl)methoxy]quinoline is unique due to its specific substitution pattern and the presence of both a morpholine ring and a quinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methyl-2-(quinolin-4-yloxymethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-17-8-9-18-12(10-17)11-19-15-6-7-16-14-5-3-2-4-13(14)15/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLRAUWJVKNHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)COC2=CC=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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